2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide
Description
This compound features a dibenzo[b,f][1,4]oxazepine core substituted at position 2 with a propane-1-sulfonamide group bearing a methyl moiety.
Properties
IUPAC Name |
2-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11(2)10-24(21,22)19-12-7-8-15-13(9-12)17(20)18-14-5-3-4-6-16(14)23-15/h3-9,11,19H,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVMJWHABNCGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide is a compound belonging to the dibenzoxazepin class, which has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C17H18N2O4S
- Molecular Weight : 346.4 g/mol
- CAS Number : 921919-55-3
The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes:
- Dopamine D2 Receptor Inhibition : The compound acts as a selective inhibitor of the dopamine D2 receptor, which plays a crucial role in various neurological functions. This inhibition can lead to alterations in motor control and reward pathways, making it relevant for conditions such as schizophrenia and bipolar disorder .
- Enzyme Modulation : It may also modulate the activity of certain enzymes involved in cellular signaling pathways, potentially influencing gene expression related to inflammation and cell proliferation .
Biological Activities
The compound exhibits a range of biological activities:
- Antitumor Activity : Similar compounds within the dibenzoxazepin class have demonstrated antitumor properties, suggesting that this compound may also possess similar capabilities .
- Antimicrobial Properties : Sulfonamides are well-known for their bacteriostatic effects. This compound may exhibit antimicrobial activity by targeting bacterial biosynthesis pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects :
- Ethyl/methyl at position 10 minimally impacts logP but affects steric interactions.
- Propane-1-sulfonamide (target) vs. benzene sulfonamide (F732-0017/0081) alters solubility and target binding.
Synthetic Feasibility :
- Methanesulfonyl derivatives (e.g., 11c) show moderate yields (~38%), suggesting room for optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
